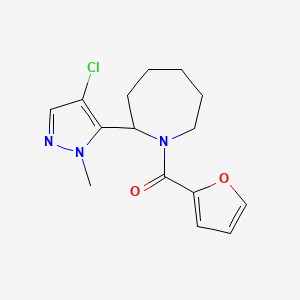
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane, also known as Cmpd 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of azepanes, which are cyclic compounds containing a seven-membered ring with a nitrogen atom and six carbon atoms.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 1 has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Inflammation is mediated by various signaling pathways, and this compound 1 has been shown to inhibit the activity of NF-κB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is characterized by the production of pro-inflammatory cytokines, and this compound 1 has been shown to inhibit the production of cytokines such as TNF-α and IL-6. In infectious disease research, this compound 1 has been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 in lab experiments is its specificity. This compound 1 has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying the role of these targets in various diseases. However, one limitation of using this compound 1 in lab experiments is its potential toxicity. Like many synthetic compounds, this compound 1 may have off-target effects or cause toxicity in non-target cells.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and toxicity. Additionally, the development of analogs of this compound 1 may lead to compounds with improved efficacy and specificity.
Synthesemethoden
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-furoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with 1,6-diaminohexane to form this compound 1.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and this compound 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound 1 has been shown to have antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
[2-(4-chloro-2-methylpyrazol-3-yl)azepan-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-18-14(11(16)10-17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPGINPLJAFKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2CCCCCN2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)
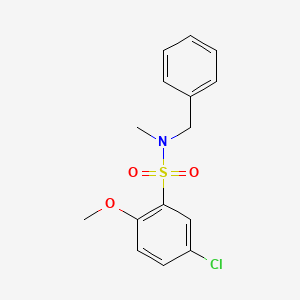
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
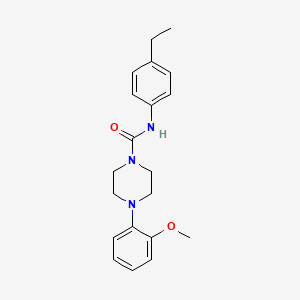
![6-methoxy-4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5433314.png)
![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)

![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)
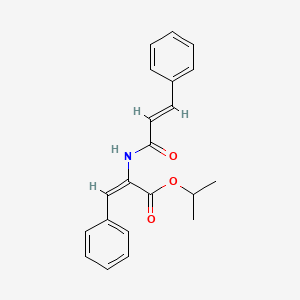
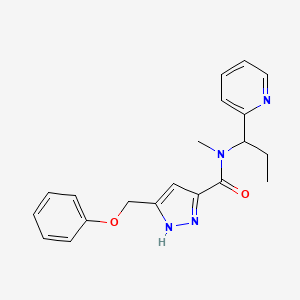
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433352.png)
